3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloromethyl group at the third position, a fluorine atom at the second position, and a trifluoromethyl group at the sixth position of the pyridine ring. Fluorinated pyridines are known for their unique physicochemical properties, which make them valuable in various industrial and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound often relies on scalable methods that ensure high yield and purity. The vapor-phase reaction method is particularly favored due to its simplicity and efficiency in producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine .
Chemical Reactions Analysis
Types of Reactions
3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The fluorine and trifluoromethyl groups can influence the reactivity of the pyridine ring towards electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of Lewis acids.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Electrophilic Substitution: Formation of acylated or sulfonylated pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridines.
Scientific Research Applications
3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine is largely influenced by its fluorine and trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. The compound may act on specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
3-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and physicochemical properties. The presence of both fluorine and trifluoromethyl groups enhances its potential for various applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-(chloromethyl)-2-fluoro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPHYIJCWVYRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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